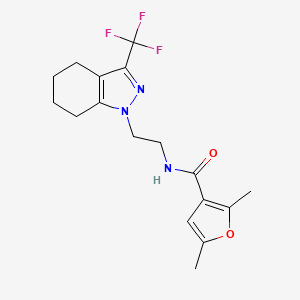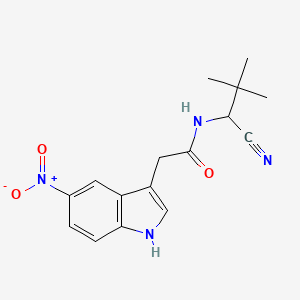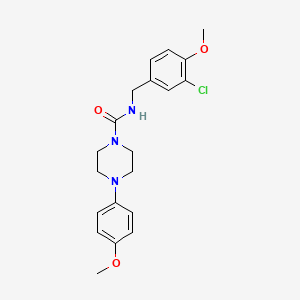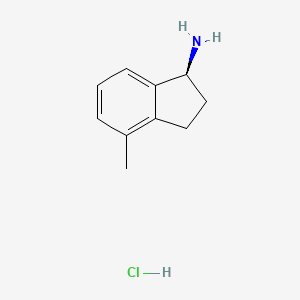![molecular formula C23H18BrN3O2S B2480591 N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide CAS No. 422287-26-1](/img/no-structure.png)
N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared under such conditions, showcasing the versatility of this synthetic approach in accessing a variety of quinazolinone derivatives with potential anticancer activity (Nowak et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolin-4-one core, often substituted with different functional groups that can significantly affect their biological activities. Structural analyses, including crystal structure and Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability of these compounds (Geesi, 2020).
Chemical Reactions and Properties
Quinazolinone derivatives undergo various chemical reactions, such as the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water, representing a "green" synthesis approach for the generation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the eco-friendly synthesis of quinazolinone-based compounds (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, including solubility and crystallinity, play a crucial role in their pharmacological application. Efforts to improve the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of more soluble analogs, which could enhance their bioavailability and therapeutic efficacy (Bavetsias et al., 2002).
Chemical Properties Analysis
The chemical properties of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide and related compounds, such as reactivity, stability, and the ability to undergo various chemical transformations, are essential for their potential application in drug design and synthesis. Studies on the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides highlight the scope for creating novel anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide and its analogs have been studied for their potential as antitumor agents. One study describes the synthesis of water-soluble analogs of a similar compound, CB30865, a quinazolin-4-one-based antitumor agent. These analogs were found to be more cytotoxic and retained unique biochemical characteristics like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).
Antiviral Activities
Compounds related to this compound have been synthesized and evaluated for their antiviral activities. A study showcased the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and their effectiveness against respiratory and biodefense viruses like influenza and dengue (Selvam et al., 2007).
Antibacterial and Antifungal Properties
Certain derivatives of this compound have shown promise as antibacterial and antifungal agents. A study synthesized new derivatives and tested them against various bacteria and fungi, finding some compounds with significant antimicrobial activity (Mohamed et al., 2010).
Antiparkinsonian Activity
Research has also been conducted on quinazolinone derivatives for their potential use as antiparkinsonian agents. A study synthesized new derivatives and tested them for antiparkinsonian activity, identifying some compounds with notable effects (Kumar et al., 2012).
Selective Tumor-Associated Inhibition
Another area of research involves the selective inhibition of tumor-associated enzymes. Studies have synthesized derivatives of quinazolin-4(3H)-ones that act as selective inhibitors of tumor-associated carbonic anhydrase isoforms, showing potential for targeted cancer therapy (Bozdağ et al., 2017).
Anticancer Agent Synthesis
Several studies focus on synthesizing quinazolinone derivatives as anticancer agents. These compounds have been tested for cytotoxicity against various cancer cell lines, and some have shown significant anticancer activity (Nowak et al., 2014).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine followed by reaction with 4-formylbenzoic acid to form the final product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "4-formylbenzoic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (1.0 equiv) and benzylamine (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add 4-formylbenzoic acid (1.2 equiv), NHS (1.2 equiv), and DCC (1.2 equiv) to the reaction mixture from step 1. Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] } | |
CAS-Nummer |
422287-26-1 |
Molekularformel |
C23H18BrN3O2S |
Molekulargewicht |
480.38 |
IUPAC-Name |
N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |
InChI-Schlüssel |
CGKITCOFWKHFJT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)



![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2480517.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)


![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)